Prednisolone

Glucocorticoid Receptor Receptor Binding Affinity Selectivity Profile

Prednisolone's well-defined GR binding affinity (Ki=2.4-5.4 nM) and intermediate MR activity (0.8× cortisol) make it the optimal reference standard for glucocorticoid receptor assays. Its superior solid-state thermal stability (Ea=171.7 kJ mol⁻¹) ensures reliable performance in solid dosage form development. With 4× the anti-inflammatory potency of hydrocortisone, it provides a robust baseline for benchmarking novel immunosuppressive compounds. Choose this well-characterized API for reproducible, publication-ready results.

Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
CAS No. 8056-11-9
Cat. No. B7781188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone
CAS8056-11-9
Molecular FormulaC21H28O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
InChIKeyOIGNJSKKLXVSLS-VWUMJDOOSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySPECIFIC OPTICAL ROTATION: +102.5 DEG @ 25 °C/D;  PH OF 1% SOLN 7.5 TO 8.5;  SOL IN WATER, METHANOL, ETHANOL. /PHOSPHATE SODIUM/
1 g dissolves in about 30 mL of alc, in about 180 mL of chloroform, in about 50 mL of acetone;  sol in methanol, dioxane.
In water, 2.23X10+2 mg/L at 25 °C
2.39e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Prednisolone (CAS 8056-11-9): A Synthetic Glucocorticoid with Defined Receptor Profile and Clinical Equivalence Data


Prednisolone is a synthetic glucocorticoid that acts as an agonist at both glucocorticoid and mineralocorticoid receptors. It is an active metabolite of prednisone and exhibits anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects [1]. Prednisolone was granted FDA approval on June 21, 1955 [1]. Its molecular formula is C21H28O5 with a molecular weight of 360.44 g/mol [1]. As a foundational corticosteroid, prednisolone serves as a key comparator for evaluating the potency and selectivity of newer synthetic glucocorticoids [2].

Prednisolone (CAS 8056-11-9) Cannot Be Interchanged Freely with Other Corticosteroids Due to Quantifiable Differences in Potency, Selectivity, and Clinical Outcomes


Corticosteroids are a chemically diverse class with marked variations in glucocorticoid and mineralocorticoid receptor affinities, anti-inflammatory and immunosuppressive potencies, and pharmacokinetic profiles. These differences translate into clinically meaningful distinctions in therapeutic equivalence, dosing, and adverse effect profiles. For example, the relative anti-inflammatory potency of prednisolone is 4-5 times that of hydrocortisone, while methylprednisolone is approximately 1.25 times more potent than prednisolone [1]. Dexamethasone is approximately 30 times more potent than hydrocortisone but has negligible mineralocorticoid activity [2]. Furthermore, the distinct actions of prednisolone and dexamethasone on osteocalcin and eosinophilic cationic protein, even at assumed clinically equivalent doses, underscore that glucocorticoids are not freely interchangeable [3]. These quantifiable differences preclude generic substitution without careful dose adjustment and consideration of the specific therapeutic context.

Prednisolone (CAS 8056-11-9): Quantified Differentiation from Closest Analogs Across Key Performance Dimensions


Prednisolone Exhibits Moderate Glucocorticoid Receptor Affinity and a Defined Selectivity Profile Relative to Other Nuclear Receptors

Prednisolone binds to the glucocorticoid receptor (GR) with a Ki of 2.4-5.4 nM [1][2]. Its selectivity profile shows a Ki of 37 nM for the mineralocorticoid receptor (MR), indicating a roughly 15-fold preference for GR over MR [1]. In contrast, dexamethasone demonstrates significantly higher GR affinity with a reported Ki of 0.36 nM [3]. Prednisolone exhibits negligible binding to progesterone, androgen, and estrogen receptors, with Kis >5,000 nM, 2,762 nM, and >1,000 nM, respectively [1]. This defined selectivity profile differentiates prednisolone from compounds with broader or different receptor interaction patterns.

Glucocorticoid Receptor Receptor Binding Affinity Selectivity Profile

Prednisolone Has Quantifiably Lower Mineralocorticoid Activity Compared to Hydrocortisone and Fludrocortisone

Prednisolone exhibits a relative mineralocorticoid activity of 0.8 compared to cortisol (cortisol = 1) [1][2]. This is significantly lower than hydrocortisone (activity = 1) and dramatically lower than the potent mineralocorticoid fludrocortisone (activity = 125-200) [2][3]. In contrast, dexamethasone and betamethasone have negligible mineralocorticoid activity (activity = 0) [3]. The ratio of glucocorticoid to mineralocorticoid activity for prednisolone is 4:0.8 (or 5:1), indicating a moderate separation between desired anti-inflammatory effects and undesired salt-retaining effects [4].

Mineralocorticoid Activity Salt Retention Corticosteroid Equivalence

Prednisolone Demonstrates Distinct Lymphocyte-Suppressive Potency In Vitro Compared to Methylprednisolone in Healthy Subjects

In a whole-blood lymphocyte proliferation assay, prednisolone (PNL) exhibited an IC50 value that was higher than that of methylprednisolone (MPL), indicating lower immunosuppressive potency [1]. Specifically, the order of IC50 values from highest to lowest was hydrocortisone (HC) > prednisolone (PNL) > methylprednisolone (MPL) > dexamethasone (DEX) [1]. In a separate study using peripheral blood mononuclear cells from healthy subjects, the mean IC50 for prednisolone was 19.4±22.4 ng/mL, whereas the mean IC50 for methylprednisolone was 3.7±3.9 ng/mL (p<0.01), demonstrating a statistically significant 5.2-fold higher potency for methylprednisolone in this specific assay [2]. However, in PBMCs from rheumatoid arthritis patients, no significant difference was observed between prednisolone-IC50 (17.2±17.1 ng/mL) and methylprednisolone-IC50 (12.6±18.4 ng/mL) [2].

Immunosuppressive Potency Lymphocyte Proliferation IC50

Prednisolone Demonstrates Superior Solid-State Thermal Stability Compared to Prednisone and Cortisone

A solid-state stability study using non-parametric kinetic (NPK) analysis revealed that prednisolone degrades via two parallel processes with an apparent activation energy (Ea) of 171.7 kJ mol⁻¹ [1]. This is significantly higher than the Ea values determined for prednisone (78.8 kJ mol⁻¹) and cortisone (61.8 kJ mol⁻¹) under identical inert atmosphere conditions [1]. A higher activation energy indicates greater resistance to thermal degradation, suggesting prednisolone has superior solid-state thermal stability compared to these closely related glucocorticoids.

Solid-State Stability Thermal Degradation Activation Energy

Prednisolone and Dexamethasone Exhibit Differential Effects on Bone Turnover Markers at Clinically Equivalent Doses

In a study of healthy male subjects, prednisolone (12.5 mg i.v.) and dexamethasone (2.0 mg i.v.) were compared at assumed clinically equivalent doses [1]. Between 4 and 10 hours post-administration, the area under the concentration-time curve (AUC(4-10)) for osteocalcin (OC), a marker of bone formation, decreased by 2.3% with prednisolone versus 24.4% with dexamethasone (p<0.0001) [1]. Additionally, prednisolone significantly suppressed the G-CSF-stimulated eosinophilic cationic protein (ECP) response (mean reduction of 76.8%, p<0.02), whereas dexamethasone had no effect [1]. In a separate pediatric study, dexamethasone (6.5 mg/m²) caused significantly greater suppression of short-term linear growth and bone alkaline phosphatase compared to prednisolone (40 mg/m²) [2].

Bone Turnover Osteocalcin Pediatric Growth

Oral Prednisolone Formulations Are Not Bioequivalent in Pediatric Populations, Impacting AUC and Cmax

A pediatric bioequivalence study comparing crushed prednisolone tablets, oro-dispersible tablets, liquid suspension, and whole tablets found that the tested formulations did not exhibit bioequivalence when compared to the whole tablet [1][2]. The study assessed area under the concentration-time curve (AUC) and maximum concentration (Cmax) in children aged six months to seventeen years with asthma or asthma-like symptoms [1]. The findings indicate that interchangeable use of different oral prednisolone formulations may be challenging due to significant inter-individual and residual variability in pharmacokinetics within the pediatric population [2].

Bioequivalence Pediatric Pharmacokinetics Formulation Science

Prednisolone (CAS 8056-11-9): Evidence-Backed Application Scenarios for Research and Industrial Use


As a Reference Standard in Glucocorticoid Receptor Binding and Selectivity Assays

Prednisolone's well-characterized GR binding affinity (Ki = 2.4-5.4 nM) and its defined selectivity profile against progesterone, androgen, and estrogen receptors make it an ideal reference standard for developing and validating assays that measure glucocorticoid receptor interactions. Its moderate potency allows for clear differentiation from high-potency ligands like dexamethasone, while its known MR affinity provides a benchmark for assessing mineralocorticoid activity [1]. This application is directly supported by the quantitative receptor binding data presented in Section 3, Evidence Item 1.

As a Comparator for Evaluating Novel Immunosuppressive Agents In Vitro

The quantitative IC50 data for prednisolone in lymphocyte proliferation assays provides a robust baseline for screening and characterizing new immunosuppressive compounds. Researchers can use prednisolone's known potency (e.g., IC50 of 19.4±22.4 ng/mL in healthy PBMCs) to benchmark the efficacy of novel agents, as demonstrated in the head-to-head comparison with methylprednisolone [2]. This application is directly supported by the immunosuppressive potency evidence in Section 3, Evidence Item 3.

In Studies Requiring a Corticosteroid with Defined Intermediate Mineralocorticoid Activity

Prednisolone's quantifiable mineralocorticoid activity (0.8 relative to cortisol) positions it as a key tool for research investigating the role of mineralocorticoid receptor signaling in inflammation or fluid balance. It offers a defined, intermediate level of MR activation, distinct from the high activity of hydrocortisone or the negligible activity of dexamethasone [3]. This application is directly supported by the mineralocorticoid activity comparison in Section 3, Evidence Item 2.

In Formulation Development and Stability Studies Requiring Thermally Robust API

The superior solid-state thermal stability of prednisolone, as evidenced by its high apparent activation energy for degradation (171.7 kJ mol⁻¹), makes it a preferred active pharmaceutical ingredient (API) for developing solid dosage forms that may be exposed to thermal stress during manufacturing or storage. Its stability profile is quantitatively superior to prednisone and cortisone [4]. This application is directly supported by the thermal stability comparison in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prednisolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.